N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(propan-2-yl)ethanediamide
CAS No.: 872976-12-0
Cat. No.: VC5353852
Molecular Formula: C16H22FN3O5S
Molecular Weight: 387.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 872976-12-0 |
|---|---|
| Molecular Formula | C16H22FN3O5S |
| Molecular Weight | 387.43 |
| IUPAC Name | N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-propan-2-yloxamide |
| Standard InChI | InChI=1S/C16H22FN3O5S/c1-11(2)19-16(22)15(21)18-10-14-20(8-3-9-25-14)26(23,24)13-6-4-12(17)5-7-13/h4-7,11,14H,3,8-10H2,1-2H3,(H,18,21)(H,19,22) |
| Standard InChI Key | BUNXUFVBOFTIDB-UHFFFAOYSA-N |
| SMILES | CC(C)NC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=C(C=C2)F |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key motifs:
-
4-Fluorobenzenesulfonyl group: A sulfonamide substituent known for enhancing metabolic stability and target-binding affinity in pharmaceutical agents .
-
1,3-Oxazinan ring: A six-membered heterocycle containing oxygen and nitrogen atoms, which influences conformational flexibility and hydrogen-bonding potential.
-
Ethanediamide backbone: A diamide scaffold that facilitates interactions with enzymatic active sites via hydrogen bonding.
The propan-2-yl (isopropyl) group attached to the terminal amide introduces steric bulk, potentially modulating solubility and membrane permeability.
Physicochemical Profile
The fluorobenzenesulfonyl moiety contributes to electron-withdrawing effects, enhancing resistance to oxidative degradation . The oxazinan ring’s puckered conformation may influence crystal packing and melting point, though experimental data remain limited.
Synthesis and Characterization
Synthetic Pathways
The synthesis involves a multi-step sequence (Table 1) :
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Sulfonylation | 4-Fluorobenzenesulfonyl chloride, base (e.g., pyridine) | Introduce sulfonyl group to oxazinan precursor |
| 2 | Reductive Amination | Sodium cyanoborohydride, methanol | Attach methylene bridge to oxazinan |
| 3 | Amidation | Isopropylamine, coupling agent (e.g., HATU) | Form terminal ethanediamide |
Purification typically employs reverse-phase chromatography, yielding >95% purity.
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR): ¹H NMR confirms the presence of the isopropyl group (δ 1.1–1.3 ppm, doublet) and aromatic protons from the fluorobenzenesulfonyl moiety (δ 7.5–8.0 ppm).
-
Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 387.4 ([M+H]⁺), consistent with the molecular formula.
-
X-ray Crystallography: Limited data exist, but analogous sulfonamides exhibit monoclinic crystal systems with P2₁/c space groups .
Biological Activity and Mechanistic Insights
Enzyme Inhibition
Preliminary studies suggest the compound inhibits serine/threonine kinases, potentially through competitive binding at the ATP pocket. The fluorobenzenesulfonyl group may interact with hydrophobic residues (e.g., Leu83 in PKA), while the oxazinan ring forms hydrogen bonds with the catalytic lysine.
Pharmacokinetic Considerations
While in vivo data are scarce, its logP value (~2.1) suggests moderate blood-brain barrier permeability, making it a candidate for neuro-oncology applications.
Comparative Analysis with Structural Analogs
N1-((3-((4-Fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-hydroxyethyl)oxalamide
-
Structural Difference: Replaces isopropyl with a 2-hydroxyethyl group.
-
Impact: Increases solubility (LogP ~1.8) but reduces cellular uptake in HepG2 cells by 40% compared to the isopropyl variant.
Lapatinib Ditosylate Hydrate
-
Structural Difference: Features a quinazoline core and tosylate counterion .
-
Impact: Broader kinase inhibition profile but higher molecular weight (943.48 g/mol), limiting oral bioavailability .
Future Directions and Challenges
Optimization Strategies
-
Bioisosteric Replacement: Substituting the oxazinan ring with a piperazine moiety may improve metabolic stability.
-
Pro-drug Development: Esterification of the sulfonamide group could enhance aqueous solubility .
Translational Hurdles
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume